molecular formula C11H9NO5S B1384844 (2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid CAS No. 10295-14-4

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

Cat. No. B1384844
CAS RN: 10295-14-4
M. Wt: 267.26 g/mol
InChI Key: ZUTPNDGBTIEHCS-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, commonly known as 2E-BTO, is an organic compound belonging to the class of benzisothiazole derivatives. It is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a synthetic compound that has recently gained attention due to its potential applications in various fields, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Compounds like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and 1,2-oxazines, which share structural similarities with the specified compound, have been explored for their synthetic pathways and chemical transformations. These studies highlight the potential of such compounds as building blocks in organic synthesis, providing pathways for constructing new molecular systems with desirable properties (Hryhoriv et al., 2021); (Sainsbury, 1991).

Antioxidant and Antimicrobial Properties

Derivatives of benzothiazoles and related compounds have been investigated for their antioxidant capacity, indicating their potential in mitigating oxidative stress and related disorders. The exploration of such compounds in assays like ABTS and PP decolorization suggests their utility in antioxidant capacity evaluations and possibly in the development of antioxidant therapies (Ilyasov et al., 2020).

Environmental and Industrial Applications

The utility of related compounds in environmental remediation, particularly in the treatment of organic pollutants, has been noted. Enzymatic approaches leveraging redox mediators have shown promise in degrading recalcitrant compounds, suggesting potential applications in wastewater treatment and environmental cleanup efforts (Husain & Husain, 2007).

Pharmacological Potential

Research into the pharmacological properties of related sultone derivatives, drawing structural similarities to coumarins, has unveiled potential anticoagulant, antimicrobial, and antitumor activities. This underscores the broader pharmacological implications of such compounds, hinting at their future in drug development and therapeutic applications (Hryhoriv et al., 2021).

properties

IUPAC Name

(E)-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPNDGBTIEHCS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
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(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
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(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Reactant of Route 4
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Reactant of Route 5
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid
Reactant of Route 6
(2E)-4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

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